molecular formula C10H9F3N2O B3273451 3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]- CAS No. 58773-10-7

3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]-

Cat. No. B3273451
CAS RN: 58773-10-7
M. Wt: 230.19 g/mol
InChI Key: ULGPMPUGVQLHFF-UHFFFAOYSA-N
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Description

“3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]-” is a chemical compound. It is also known as Phenidone . It has been used as a photograph developing agent . It inhibits both the LO (lipoxygenase) and Cox (cyclooxygenase) pathways, the synthesis of Fos-related antigen protein, and is described as an anti-inflammatory and anti-oxidant compound .


Molecular Structure Analysis

The molecular structure of “3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]-” is represented by the empirical formula C9H10N2O . The molecular weight is 162.19 . The SMILES string representation is O=C1CCN(N1)c2ccccc2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]-” include a melting point of 119-121 °C . It is a powder form .

Safety and Hazards

“3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]-” is considered hazardous. It is harmful if swallowed, toxic in contact with skin, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled .

properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]pyrazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O/c11-10(12,13)7-2-1-3-8(6-7)15-5-4-9(16)14-15/h1-3,6H,4-5H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGPMPUGVQLHFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(NC1=O)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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